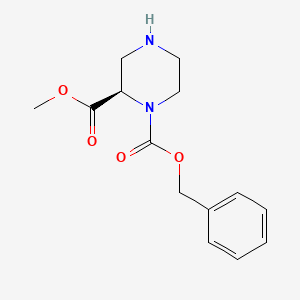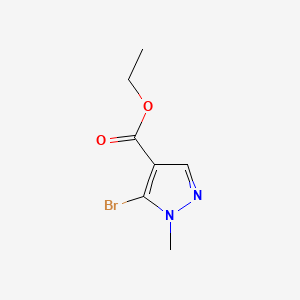
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate” is a chemical compound with the CAS Number: 105486-72-4 . It has a molecular weight of 233.06 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in physical form .
Synthesis Analysis
The synthesis of pyrazoles, the class of compounds to which “Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate” belongs, can be achieved through several methods . One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .
Molecular Structure Analysis
The Inchi Code for “Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate” is 1S/C7H9BrN2O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3H2,1-2H3 . This code provides a textual representation of the compound’s molecular structure.
Chemical Reactions Analysis
Pyrazoles, including “Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate”, can undergo a variety of chemical reactions . For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .
Physical And Chemical Properties Analysis
“Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate” is a solid at room temperature . It has a molecular weight of 233.06 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . For instance, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Agrochemistry
In the field of agrochemistry, pyrazoles are used due to their wide range of biological activities . They can be used in the synthesis of various agrochemicals.
Coordination Chemistry
Pyrazoles are also used in coordination chemistry . They can act as ligands to form complexes with various metals.
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
Synthesis of Bioactive Chemicals
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . They can be used to create a wide variety of compounds with biological activity.
Synthesis of 1,4’-Bipyrazoles
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate may be used as a starting material in the synthesis of 1,4’-bipyrazoles .
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary targets of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate are currently unknown. This compound is a derivative of pyrazole, a heterocyclic aromatic organic compound . Pyrazole derivatives have been found in many important synthetic drug molecules , suggesting that this compound may also interact with multiple receptors.
Mode of Action
It’s known that the positioning of the hydrogen atom between the two ring nitrogen atoms in pyrazole derivatives can cause changes in structure and properties . This suggests that Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate may interact with its targets through a similar mechanism.
Biochemical Pathways
4-bromopyrazole, a related compound, has been reported to inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . It’s possible that Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate may affect similar pathways.
Pharmacokinetics
It’s known that the compound has a molecular weight of 23306 and is solid at room temperature . It’s also reported to have high GI absorption and is BBB permeant . These properties suggest that the compound may have good bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and oxygen levels could affect its stability. Additionally, factors such as pH, presence of other compounds, and specific characteristics of the target cells or tissues could also influence its action and efficacy.
Eigenschaften
IUPAC Name |
ethyl 5-bromo-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQVPOJHVUMCGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693302 |
Source


|
| Record name | Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | |
CAS RN |
105486-72-4 |
Source


|
| Record name | Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

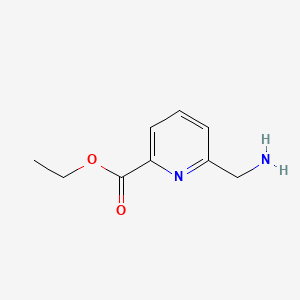
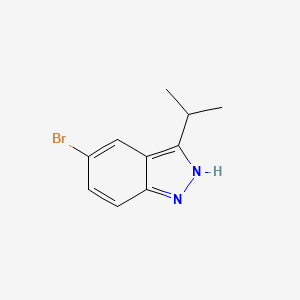

![6-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596716.png)

![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol](/img/structure/B596720.png)

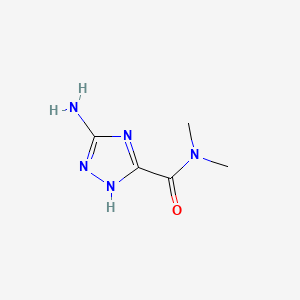


![4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B596729.png)
